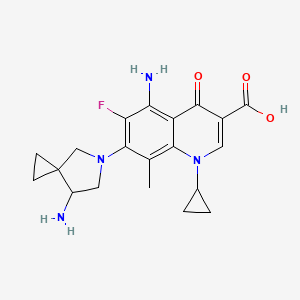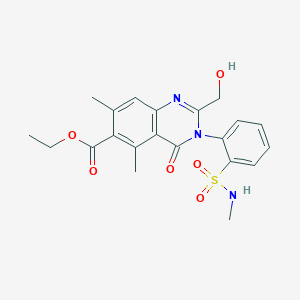
ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including hydroxymethyl, methylsulfamoyl, and carboxylic acid ester, contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of Functional Groups: The hydroxymethyl, methylsulfamoyl, and carboxylic acid ester groups can be introduced through selective functionalization reactions. For example, hydroxymethylation can be achieved using formaldehyde and a suitable base, while methylsulfamoylation can be performed using methylsulfonyl chloride and a base.
Esterification: The carboxylic acid group can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids from hydroxymethyl groups.
Reduction: Formation of hydroxyl groups from carbonyl groups.
Substitution: Formation of new sulfonamide derivatives.
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its diverse functional groups and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving quinazoline derivatives.
作用機序
The mechanism of action of ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, and the presence of additional functional groups may enhance its binding affinity and specificity. The compound may exert its effects through inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Hydroxymethyl-5,7-dimethyl-3-phenyl-4-oxo-3,4-dihydro-quinazoline-6-carboxylic acid ethyl ester: Lacks the methylsulfamoyl group, which may result in different biological activity and chemical reactivity.
2-Hydroxymethyl-5,7-dimethyl-3-(2-chlorophenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic acid ethyl ester: Contains a chlorophenyl group instead of a methylsulfamoyl group, which may alter its chemical properties and biological interactions.
Uniqueness
The presence of the methylsulfamoyl group in ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate distinguishes it from similar compounds. This functional group may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C21H23N3O6S |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-[2-(methylsulfamoyl)phenyl]-4-oxoquinazoline-6-carboxylate |
InChI |
InChI=1S/C21H23N3O6S/c1-5-30-21(27)18-12(2)10-14-19(13(18)3)20(26)24(17(11-25)23-14)15-8-6-7-9-16(15)31(28,29)22-4/h6-10,22,25H,5,11H2,1-4H3 |
InChIキー |
KHPXDOBGSHNKDM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(C=C1C)N=C(N(C2=O)C3=CC=CC=C3S(=O)(=O)NC)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


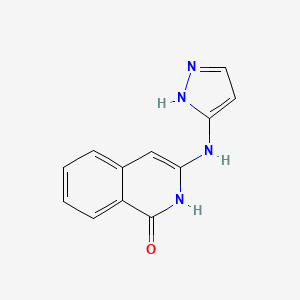
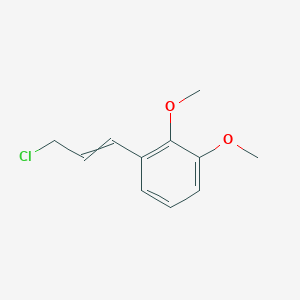

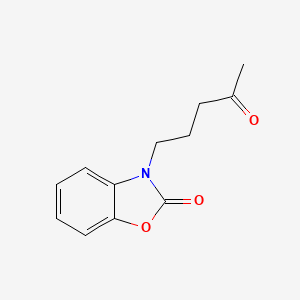
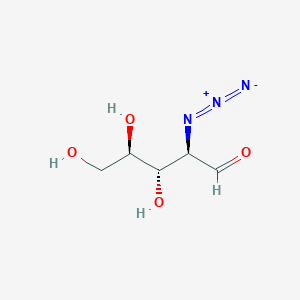
![1-(4-Fluorobenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8427557.png)
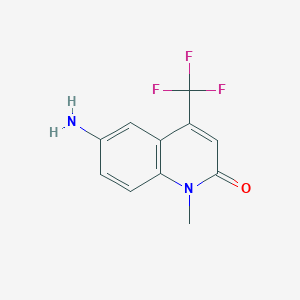
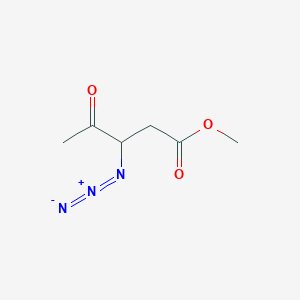
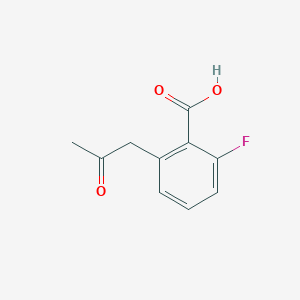
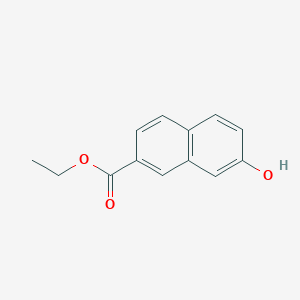

![[3-(5-Bromo-2-chlorobenzoylamino)phenyl]acetic acid ethyl ester](/img/structure/B8427609.png)
